molecular formula C18H17N3O4 B1358035 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide CAS No. 145259-45-6

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B1358035
CAS No.: 145259-45-6
M. Wt: 339.3 g/mol
InChI Key: VMXMGNWHYDQFNK-UHFFFAOYSA-N
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Description

4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • Molecular Structures and Synthesis : The compound's structure has been determined using X-ray crystallography, contributing to the understanding of its molecular configuration and potential synthesis routes (Sakhautdinov et al., 2013).

Drug Development and Evaluation

  • Genotoxicity Assessment in Sickle Cell Disease : Compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives have been evaluated for genotoxicity, showing potential as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).

Green Chemistry and Synthesis

  • Environmentally Friendly Syntheses : The derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl have been synthesized through green chemistry approaches, showing potential for environmentally friendly drug synthesis (Reddy et al., 2014).

Chemical Synthesis and Modification

  • Synthesis of Integrin Antagonists : The synthesis of 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester, derived from 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, has applications in developing integrin antagonists (Deng et al., 2003).

Material Science and Drug Design

  • Understanding Non-Covalent/Aromatic Interactions : The crystal structure of 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester helps in understanding weak interactions in material sciences and rational drug designing (Tewari et al., 2009).

Antitumor Properties

  • Synthesis and Antitumor Evaluation : Phosphonium salts derived from 1,3-dihydro-1,3-dioxo-2H-isoindole showed significant antileukemic activity, suggesting their potential in cancer treatment (Dubois et al., 1978).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "2-Nitrophenol", "Ethyl acetoacetate", "Phthalic Anhydride", "Sodium hydroxide", "Hydrochloric acid", "Hydroxylamine hydrochloride", "N,N'-Dicyclohexylcarbodiimide", "4-Amino-3-hydroxybenzoic acid" ], "Reaction": [ "The first step involves the reaction of 2-nitrophenol with ethyl acetoacetate in the presence of sodium hydroxide to form 3-(2-nitrophenoxy)butanoic acid.", "The second step involves the reaction of 3-(2-nitrophenoxy)butanoic acid with phthalic anhydride in the presence of hydrochloric acid to form 4-[3-(2-nitrophenoxy)propyl]phthalic anhydride.", "The third step involves the reduction of 4-[3-(2-nitrophenoxy)propyl]phthalic anhydride to 4-[3-(2-aminophenoxy)propyl]phthalic anhydride using hydrogen gas in the presence of palladium on carbon.", "The fourth step involves the reaction of 4-[3-(2-aminophenoxy)propyl]phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-[3-(2-hydroxyaminophenoxy)propyl]phthalic anhydride.", "The fifth step involves the reaction of 4-[3-(2-hydroxyaminophenoxy)propyl]phthalic anhydride with N,N'-dicyclohexylcarbodiimide and 4-amino-3-hydroxybenzoic acid to form 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide." ] }

CAS No.

145259-45-6

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C18H17N3O4/c19-16(20-24)12-6-8-13(9-7-12)25-11-3-10-21-17(22)14-4-1-2-5-15(14)18(21)23/h1-2,4-9,24H,3,10-11H2,(H2,19,20)

InChI Key

VMXMGNWHYDQFNK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)/C(=N\O)/N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

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